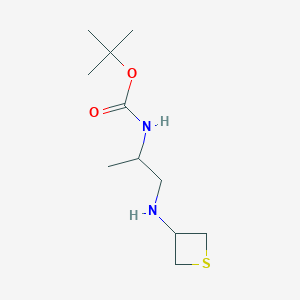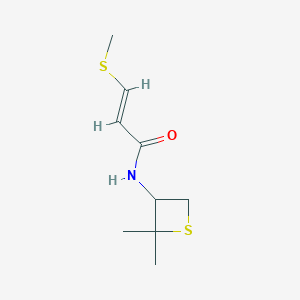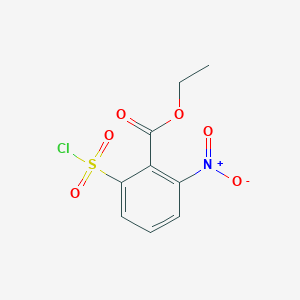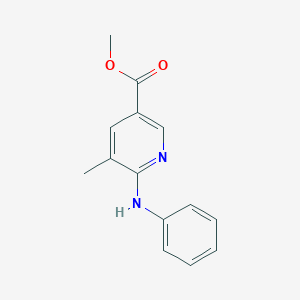
Methyl 5-methyl-6-(phenylamino)nicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-methyl-6-(phenylamino)nicotinate is an organic compound belonging to the nicotinate family It is characterized by a nicotinic acid ester structure with a phenylamino group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-6-(phenylamino)nicotinate typically involves the following steps:
Starting Materials: The synthesis begins with 5-methyl-6-nitronicotinic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Esterification: The resulting 5-methyl-6-aminonicotinic acid is then esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form Methyl 5-methyl-6-aminonicotinate.
Amination: Finally, the amino group is substituted with a phenyl group using aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 5-methyl-6-(phenylamino)nicotinate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the compound can be achieved using agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Aniline, N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
Oxidation: Oxo derivatives of this compound
Reduction: Reduced amine derivatives
Substitution: Various substituted nicotinates depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl 5-methyl-6-(phenylamino)nicotinate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development and biochemical assays.
Medicine
This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their anti-inflammatory, analgesic, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and coatings can enhance the properties of these materials, such as thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Methyl 5-methyl-6-(phenylamino)nicotinate involves its interaction with specific molecular targets. The phenylamino group allows for binding to receptors or enzymes, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl nicotinate
- Methyl 6-methylnicotinate
- Methyl 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinate
Uniqueness
Methyl 5-methyl-6-(phenylamino)nicotinate stands out due to the presence of both a methyl and a phenylamino group on the nicotinate structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in multiple fields. Its unique structure and reactivity make it a valuable tool in scientific research and industrial applications. Continued exploration of its properties and applications will likely yield further insights and innovations.
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
methyl 6-anilino-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-10-8-11(14(17)18-2)9-15-13(10)16-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,15,16) |
Clé InChI |
JVNYERSYOGRHSF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1NC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




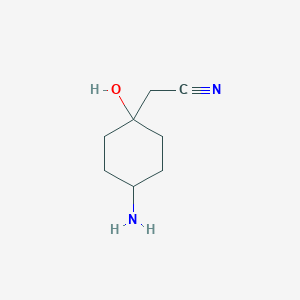
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)

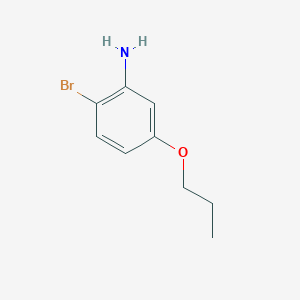
![7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13014281.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)
![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
